molecular formula C11H12N2O3S B7980833 Methyl 3,4,6-trimethyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate

Methyl 3,4,6-trimethyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate

Cat. No.: B7980833
M. Wt: 252.29 g/mol
InChI Key: YFJZPYAEHQUCKC-UHFFFAOYSA-N
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Description

Methyl 3,4,6-trimethyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate is a heterocyclic compound with a unique structure that includes a thieno[2,3-D]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,6-trimethyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4,6-trimethyl-2-thiophenecarboxylic acid with hydrazine hydrate, followed by esterification with methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,6-trimethyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 3,4,6-trimethyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3,4,6-trimethyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3,4,6-trimethyl-7-oxothieno[2,3-d]pyridazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-5-7-6(2)12-13(3)10(14)9(7)17-8(5)11(15)16-4/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJZPYAEHQUCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NN(C2=O)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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